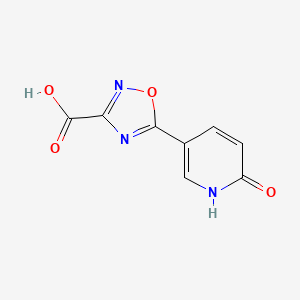![molecular formula C17H15BrN2O4 B11789968 Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the bromo, hydroxy, and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-(3-Brom-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazol-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Das Bromatom kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Wasserstoffatom reduziert werden.
Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Nukleophile wie Amine, Thiole und Alkoxide
Hauptprodukte
Oxidation: Bildung eines Carbonyl-Derivats
Reduktion: Bildung eines debromierten Produkts
Substitution: Bildung substituierter Benzimidazol-Derivate
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(3-Brom-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazol-6-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in organischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(3-Brom-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazol-6-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Das Vorhandensein der Brom-, Hydroxyl- und Methoxygruppen kann seine Bindungsaffinität und Spezifität für diese Zielstrukturen verbessern.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromine, hydroxyl, and methoxy groups can enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(3-Brom-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazol-6-carboxylat kann mit anderen Benzimidazol-Derivaten verglichen werden, wie zum Beispiel:
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazol-6-carboxylat: Fehlt die Brom- und Methoxygruppe, was zu unterschiedlichen biologischen Aktivitäten führen kann.
Ethyl-2-(3-Chlor-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazol-6-carboxylat: Enthält ein Chloratom anstelle von Brom, was seine Reaktivität und biologischen Eigenschaften beeinflussen kann.
2-(3-Brom-4-hydroxyphenyl)-1H-benzo[d]imidazol-6-carboxylat: Fehlt die Methoxygruppe, was seine Löslichkeit und Bindungsinteraktionen beeinflussen kann.
Eigenschaften
Molekularformel |
C17H15BrN2O4 |
|---|---|
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4/c1-3-24-17(22)9-4-5-12-13(7-9)20-16(19-12)10-6-11(18)15(21)14(8-10)23-2/h4-8,21H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KNFIUFFBQWRRJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)





![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)


![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)


![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
